molecular formula C15H22N2O2 B2926734 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde CAS No. 866155-39-7

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde

Cat. No.: B2926734
CAS No.: 866155-39-7
M. Wt: 262.353
InChI Key: HVNOQWROULPEQJ-UHFFFAOYSA-N
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Description

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C15H22N2O2 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde typically involves the reaction of 4-ethylphenol with 2-chloroethylpiperazine under basic conditions to form the intermediate 4-[2-(4-ethylphenoxy)ethyl]piperazine. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carboxylic acid

    Reduction: 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-methanol

    Substitution: Products depend on the nucleophile used, such as 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-amine

Scientific Research Applications

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbaldehyde
  • 4-[2-(4-Propylphenoxy)ethyl]piperazine-1-carbaldehyde
  • 4-[2-(4-Isopropylphenoxy)ethyl]piperazine-1-carbaldehyde

Uniqueness

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacological properties and binding affinities, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-[2-(4-ethylphenoxy)ethyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-14-3-5-15(6-4-14)19-12-11-16-7-9-17(13-18)10-8-16/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOQWROULPEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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